![molecular formula C6H9ClIN3 B13506632 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)
3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that contains both pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the iodination of a pyrazolo[4,3-c]pyridine precursor. One common method involves the reaction of pyrazolo[4,3-c]pyridine with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming the parent pyrazolo[4,3-c]pyridine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, using bases such as potassium carbonate or sodium hydride.
Oxidation Reactions: Common oxidizing agents include m-chloroperbenzoic acid or hydrogen peroxide.
Reduction Reactions: Reducing agents such as palladium on carbon with hydrogen gas or sodium borohydride are commonly used.
Major Products
Substitution Reactions: Products include various substituted pyrazolo[4,3-c]pyridines depending on the nucleophile used.
Oxidation Reactions: Products are typically N-oxides of the parent compound.
Reduction Reactions: The major product is the deiodinated pyrazolo[4,3-c]pyridine.
科学的研究の応用
3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .
類似化合物との比較
Similar Compounds
- tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
- 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
- 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Uniqueness
3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of the iodine atom, which can be further functionalized.
特性
分子式 |
C6H9ClIN3 |
|---|---|
分子量 |
285.51 g/mol |
IUPAC名 |
3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C6H8IN3.ClH/c7-6-4-3-8-2-1-5(4)9-10-6;/h8H,1-3H2,(H,9,10);1H |
InChIキー |
CQBOISGOSGLSCZ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1NN=C2I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


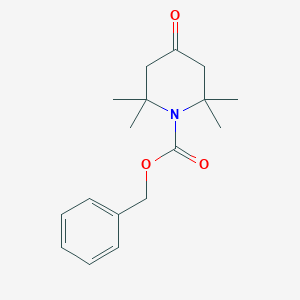
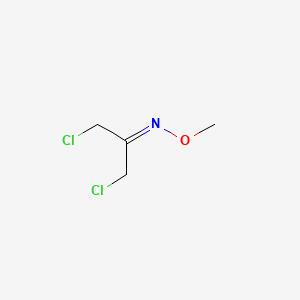
![tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13506569.png)
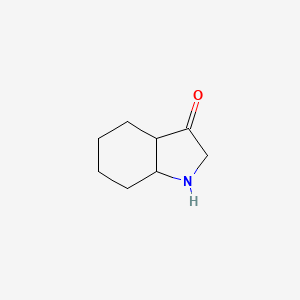
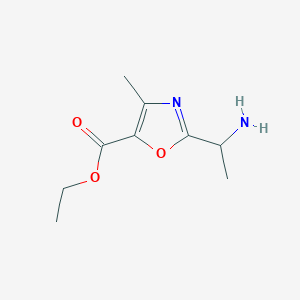
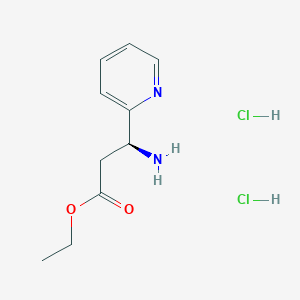
amine hydrochloride](/img/structure/B13506594.png)
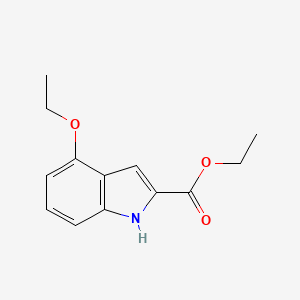
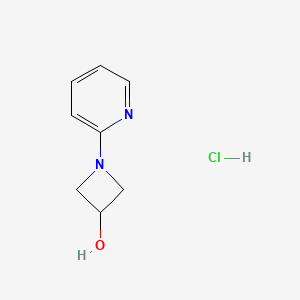

![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)
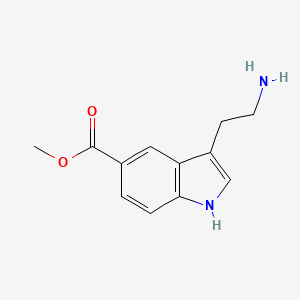

![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)
